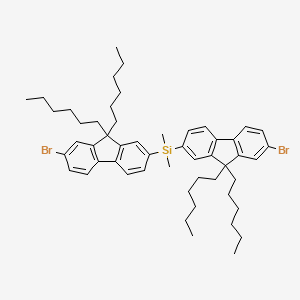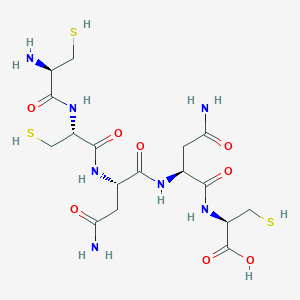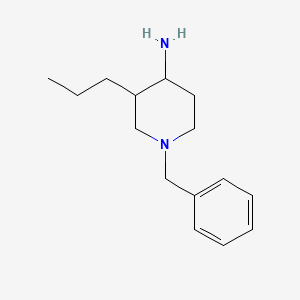
Bis(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)(dimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)(dimethyl)silane is a complex organosilicon compound characterized by the presence of fluorene and silane groups. This compound is notable for its unique structural properties, which make it valuable in various scientific and industrial applications, particularly in the field of organic electronics and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)(dimethyl)silane typically involves the reaction of 7-bromo-9,9-dihexyl-9H-fluorene with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
Bis(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)(dimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation to form silanol derivatives or reduction to form silane derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecular structures.
Common Reagents and Conditions
Grignard Reagents: Used for substitution reactions to introduce alkyl or aryl groups.
Palladium Catalysts: Employed in coupling reactions to facilitate the formation of carbon-carbon bonds.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Major Products Formed
The major products formed from these reactions include substituted fluorene derivatives, silanol compounds, and complex organic frameworks used in material science applications.
科学的研究の応用
Bis(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)(dimethyl)silane has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Material Science: Employed in the development of new materials with unique optical and electronic properties.
Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe due to its strong luminescent properties.
Industrial Applications: Utilized in the production of advanced polymers and coatings with enhanced durability and performance.
作用機序
The mechanism of action of Bis(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)(dimethyl)silane involves its interaction with various molecular targets and pathways. In organic electronics, the compound’s ability to transport charge and emit light is crucial. The fluorene groups facilitate π-π stacking interactions, enhancing the material’s electronic properties. The silane group provides stability and flexibility to the molecular structure, allowing for better film formation and processability.
類似化合物との比較
Similar Compounds
- Bis(7-bromo-9,9-dimethyl-9H-fluoren-2-yl)(dimethyl)silane
- Bis(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)diphenylsilane
- Bis(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)boronic acid
Uniqueness
Bis(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)(dimethyl)silane is unique due to its combination of bromine, fluorene, and silane groups, which impart distinct electronic and structural properties. Compared to similar compounds, it offers better solubility, stability, and processability, making it a preferred choice in various high-tech applications.
特性
CAS番号 |
918106-49-7 |
|---|---|
分子式 |
C52H70Br2Si |
分子量 |
883.0 g/mol |
IUPAC名 |
bis(7-bromo-9,9-dihexylfluoren-2-yl)-dimethylsilane |
InChI |
InChI=1S/C52H70Br2Si/c1-7-11-15-19-31-51(32-20-16-12-8-2)47-35-39(53)23-27-43(47)45-29-25-41(37-49(45)51)55(5,6)42-26-30-46-44-28-24-40(54)36-48(44)52(50(46)38-42,33-21-17-13-9-3)34-22-18-14-10-4/h23-30,35-38H,7-22,31-34H2,1-6H3 |
InChIキー |
WQCOUQWUXRLGPY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1(C2=C(C=CC(=C2)[Si](C)(C)C3=CC4=C(C=C3)C5=C(C4(CCCCCC)CCCCCC)C=C(C=C5)Br)C6=C1C=C(C=C6)Br)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]-](/img/structure/B14207026.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]-](/img/structure/B14207035.png)
![1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene](/img/structure/B14207041.png)



![4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide](/img/structure/B14207058.png)


![Phenol, 4-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14207068.png)

![Ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B14207087.png)
![3-{4-Methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14207096.png)
